17-Deoxy Cortienic Acid

Description

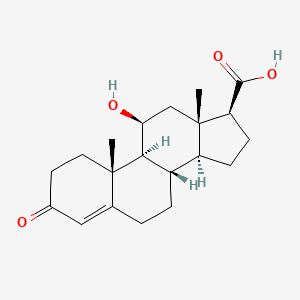

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFVQCSDIKHROY-SEMYFXIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2394-25-4 | |

| Record name | 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Preparative Methodologies of 17 Deoxy Cortienic Acid

Precursor Compounds and Synthetic Pathways from Steroidal Core Structures

The journey to synthesize 17-Deoxy Cortienic Acid typically begins with pregnane-type steroids, which feature a two-carbon side chain at C17. The key transformation is the cleavage of this side chain to introduce the desired carboxylic acid functionality.

A primary strategy for the synthesis of this compound and related 17β-carboxylic acid steroids is the oxidative cleavage of the C17-C20 bond of a pregnane (B1235032) precursor. This reaction effectively removes the existing side chain and replaces it with a carboxylic acid group. A prominent reagent for this transformation is periodic acid (H₅IO₆). This method has been successfully applied to various glucocorticoids to yield the corresponding 17β-carboxylic acid derivatives.

The general mechanism of periodic acid cleavage involves the oxidation of a vicinal diol. In the context of corticosteroids, the dihydroxyacetone side chain at C17 provides the necessary functional group for this reaction to proceed.

| Precursor Steroid | Oxidizing Agent | Product |

| Pregnane-17α,20,21-triol | Periodic Acid | 17β-carboxylic acid derivative |

| Pregnane-17α,20-diol-21-al | Periodic Acid | 17β-carboxylic acid derivative |

This interactive table summarizes the oxidative cleavage of pregnane side chains.

Glucocorticoids such as prednisolone (B192156) and hydrocortisone (B1673445) serve as readily available starting materials for the synthesis of this compound. The conversion of these complex molecules into the target compound is a testament to the versatility of steroid chemistry.

A patented method describes the treatment of prednisolone with periodic acid in an aqueous methanol (B129727) solution. This reaction cleaves the dihydroxyacetone side chain to yield 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid. nih.gov While this product retains a hydroxyl group at the C17α position, it represents a crucial intermediate that is structurally very close to the target compound. The subsequent removal of the 17α-hydroxyl group would lead to the formation of the 17-deoxy analogue.

Aerial oxidation under controlled pH conditions has also been shown to convert glucocorticoids into the corresponding etioacids (17-carboxylic acids). At pH values of 8 and 9.2, the side-chain of dexamethasone (B1670325) undergoes oxidation to form the etioacid. nih.gov This method presents an alternative route for the conversion of glucocorticoid side chains.

Optimization of Synthetic Procedures and Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the periodic acid oxidation of glucocorticoid side chains, the reaction is typically carried out at room temperature. The solvent system often consists of a mixture of methanol and water, which ensures the solubility of both the steroidal substrate and the oxidizing agent. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. Evaporation of the methanol followed by dilution with water allows for the precipitation and isolation of the carboxylic acid product. nih.gov

Further optimization may involve exploring different oxidizing agents or catalyst systems to improve yield and selectivity. The goal is to achieve a clean conversion with minimal side reactions, simplifying the purification process.

Derivatization Strategies for Structural Modifications

The carboxylic acid group at the C17 position of this compound is a versatile functional handle that allows for a wide range of structural modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

Common derivatization strategies include esterification and amide formation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. A patent describes the esterification of a related 17α-hydroxy-17β-carboxylic acid derivative. The reaction can be carried out using an appropriate carboxylic acid anhydride (B1165640) or acid chloride, often in the presence of a strong acid catalyst like perchloric acid or p-toluenesulfonic acid. google.com

Amide Formation: Amides of this compound can be synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. The synthesis of 17β-carboxamide derivatives of glucocorticoids has been reported, where the 17β-carboxylic acid intermediates are activated with N-hydroxybenzotriazole (HOBT) before being coupled with various primary amines.

Biosynthetic Pathways and Endogenous Formation of 17 Deoxy Cortienic Acid

Identification of Metabolic Deoxygenation Pathways in Steroid Metabolism

The existence of a 17-deoxygenation pathway in the metabolism of cortisol has been firmly established through the isolation and identification of its downstream metabolites. nih.gov A pivotal study successfully isolated two such metabolites from human urine, demonstrating that cortisol can undergo a series of reactions leading to the removal of the C-17 hydroxyl group. nih.govoup.com These metabolites were identified as the 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids, collectively known as 17-deoxycortolonic acids. nih.govoup.com

This discovery confirmed a new pathway of cortisol metabolism, distinct from the more conventional routes of reduction and conjugation. The process of 17-deoxygenation gives rise to a family of acidic metabolites, highlighting the diverse enzymatic capabilities of the human body in modifying and eliminating steroid hormones.

Enzymatic Systems Involved in the Conversion of Parent Steroids

The enzymatic conversion of parent corticosteroids, such as cortisol, into 17-deoxy metabolites is a multi-step process. While the complete enzymatic cascade is not fully elucidated, in vitro studies have implicated liver enzymes in this metabolic pathway. nih.gov Research using mouse liver homogenates has been instrumental in identifying potential intermediates and the nature of the enzymatic reactions. nih.gov

A key step in this pathway is the conversion of an enol aldehyde intermediate to a 17-deoxy-21-oic acid. nih.gov This reaction has been shown to be stereospecific, with the cis isomer of the enol aldehyde being a substrate for conversion to the hydroxy acid, while the trans isomer is not metabolized in the same manner. nih.gov This suggests the involvement of specific enzymes, likely dehydrogenases, that can recognize and act upon a particular stereochemical configuration. The liver is the proposed site for these enzymatic activities, which include an enolase and a hydroxy aldehyde dehydrogenase.

Isolation and Characterization of Biosynthetic Intermediates

A significant breakthrough in understanding the 17-deoxygenation pathway was the identification and characterization of a key biosynthetic intermediate, 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, also referred to as "F enol aldehyde". nih.gov This intermediate was synthesized and studied to confirm its role in the conversion of cortisol to 17-deoxy-21-oic acids. nih.gov

The synthesized F enol aldehyde was found to exist as a mixture of cis and trans isomers. nih.gov When incubated with mouse liver homogenates, the metabolic products were analyzed using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov The results demonstrated that 11β,20-Dihydroxy-3-oxopregna-4-en-21-oic acid, a 17-deoxy-21-oic acid, was a quantitatively significant metabolite of the cis isomer of the F enol aldehyde. nih.gov

The characterization of this enol aldehyde intermediate provides strong evidence for the proposed metabolic pathway and underscores the stereospecificity of the enzymatic conversion.

Table 1: Investigated Biosynthetic Intermediate in 17-Deoxy Cortienic Acid Formation

| Intermediate Name | Parent Compound | Isomeric Forms | Metabolic Fate |

|---|---|---|---|

| 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al (F enol aldehyde) | Cortisol | Cis and Trans | The cis isomer is converted to 11β,20-Dihydroxy-3-oxopregna-4-en-21-oic acid. The trans isomer is not converted to acidic metabolites. |

Table 2: Research Findings on the Metabolic Conversion of the F enol Aldehyde Intermediate

| Parameter | Details |

|---|---|

| Enzyme Source | Mouse liver homogenates |

| Substrate | [1,2-3H]F enol aldehyde (cis and trans isomers) |

| Analytical Methods | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Identified Metabolite | 11β,20-Dihydroxy-3-oxopregna-4-en-21-oic acid (a 17-deoxy-21-oic acid) |

| Key Finding | The conversion of the enol aldehyde to the hydroxy acid is stereospecific, with only the cis isomer serving as a substrate for this reaction. |

Mechanistic Role in Retrometabolic Drug Design and Soft Steroid Development

Theoretical Framework of "Soft Drug" and "Antedrug" Concepts

The "soft drug" and "antedrug" concepts are two pillars of retrometabolic drug design aimed at enhancing drug safety by minimizing systemic side effects. miami.eduwikipedia.org

Soft Drugs: These are new, active therapeutic agents that are designed to undergo a predictable, one-step metabolic inactivation to a nontoxic metabolite after achieving their therapeutic effect at the target site. nih.govnih.gov The design process for soft drugs often starts from an inactive metabolite of a known drug, which is chemically modified to be isosteric or isoelectronic to the parent active drug. nih.gov This approach ensures that the drug is active at the site of application but is rapidly and predictably converted to its inactive form upon entering systemic circulation, thus reducing systemic exposure and potential side effects. nih.govslideshare.net Loteprednol (B1675157) etabonate is a prime example of a soft steroid designed based on this principle. nih.govresearchgate.net

Antedrugs: An antedrug is an active synthetic derivative designed to undergo biotransformation into a readily excretable inactive form upon entering the systemic circulation. nih.govresearchgate.net Unlike the "soft drug" approach which often starts from an inactive metabolite, the antedrug concept focuses on modifying a known active drug in such a way that it retains its local activity but is rapidly inactivated systemically. researchgate.netnih.gov This concept has been instrumental in developing locally active anti-inflammatory steroids with minimal systemic side effects. nih.govnih.gov

While the starting points and design nuances may differ, both concepts share the common goal of localizing drug action and preventing systemic toxicity through controlled metabolic inactivation. ijpsr.com

17-Deoxy Cortienic Acid as a Design Principle for Inactive Metabolites

This compound and its derivatives, particularly Δ¹-cortienic acid, are pivotal in the design of modern soft steroids. drugbank.comingentaconnect.com These molecules are inactive metabolites of corticosteroids like hydrocortisone (B1673445) and prednisolone (B192156). wikipedia.orgnih.gov Their inherent lack of corticosteroid activity makes them ideal starting points for the "inactive metabolite approach" to soft drug design. nih.gov

The core principle involves taking the inactive cortienic acid scaffold and chemically modifying it to create a new, active compound that, after administration, will metabolize back to the original inactive cortienic acid. drugbank.comtandfonline.com This ensures that any drug that escapes the target site and enters the systemic circulation is quickly converted to a harmless, inactive substance that can be readily eliminated from the body. drugbank.com

Loteprednol etabonate, a successful ophthalmic corticosteroid, was designed using this principle, starting from Δ¹-cortienic acid. nih.gov Similarly, etiprednol (B10858132) dicloacetate, another soft steroid, was also designed based on Δ¹-cortienic acid. ingentaconnect.com The predictable and rapid metabolism of these drugs to their inactive cortienic acid forms is a key feature of their enhanced safety profile. drugbank.comtandfonline.com

| Parameter | Prednisolone (PRN) | Loteprednol Etabonate (LE) | Δ¹-Cortienic Acid (Δ¹-CA) |

|---|---|---|---|

| Total Clearance (CLtot) (mL/min/kg) | 27.0 ± 1.4 | 67.4 ± 11.6 | 53.8 ± 1.4 |

| Volume of Distribution (Vdss) (mL/kg) | 823 ± 78 | 3078 ± 79 | Not specified |

| Excretion as Δ¹-CA in Bile (%) | 0.38 ± 0.10 | 17.01 ± 2.09 | Not applicable |

| Excretion as Δ¹-CA in Urine (%) | 0.18 ± 0.04 | 2.53 ± 1.17 | Not applicable |

Impact of Chemical Modifications on Controlled Biotransformation

The specific chemical modifications made to the this compound backbone are crucial for achieving the desired balance of therapeutic activity and controlled biotransformation. These modifications are engineered to be susceptible to hydrolysis by esterases, which are ubiquitous in the body. karger.com

In the case of loteprednol etabonate, the key modification is the presence of a metabolically labile 17β-chloromethyl ester function. drugbank.com This ester group is designed to be rapidly hydrolyzed to an inactive carboxylic acid moiety, which is Δ¹-cortienic acid. drugbank.comtandfonline.com This rapid de-esterification is the primary mechanism for the drug's inactivation. tandfonline.com

For etiprednol dicloacetate, modifications at both the 17α-hydroxyl and 17β-carboxyl groups of Δ¹-cortienic acid were made. ingentaconnect.com The 17α-dichloroacetyl group, in particular, serves as both a pharmacophore contributing to its anti-inflammatory activity and the source of its "softness," being susceptible to hydrolytic deactivation. nih.gov

These targeted chemical modifications ensure that the soft steroids are potent at their site of action but have a short systemic half-life due to their rapid and predictable conversion to inactive cortienic acid derivatives. karger.comnih.gov This controlled biotransformation is the cornerstone of the improved safety profile of soft steroids developed from the this compound template. ijpsr.com

| Compound | Elimination Half-life (t½β) (min) |

|---|---|

| Loteprednol Etabonate (LE) | 43.41 ± 7.58 |

| Δ¹-Cortienic Acid Etabonate (AE) | 12.46 ± 1.18 |

| Δ¹-Cortienic Acid (A) | 14.62 ± 0.46 |

Molecular and Cellular Level Interactions of 17 Deoxy Cortienic Acid and Its Analogues

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies (In Vitro)

The initial and most critical step in the action of 17-Deoxy Cortienic Acid is its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The affinity and selectivity of this binding are key determinants of the compound's potency and potential for off-target effects.

Competitive radioligand binding assays are a fundamental in vitro technique used to determine the binding affinity of a compound for a specific receptor. In the context of this compound, these assays would involve incubating a source of glucocorticoid receptors with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound, this compound. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of this compound can be determined, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This IC50 value can then be used to calculate the binding affinity (Ki).

While specific binding affinity data for this compound is not extensively available in the public domain, studies on related cortienic acid derivatives and other corticosteroids provide insights into the structural features that influence GR binding. For instance, modifications at the C-17 position of the steroid nucleus are known to significantly impact receptor affinity. The presence of a carboxylic acid group at this position, as in cortienic acids, generally results in a lower binding affinity compared to corticosteroids with a 17α-hydroxyl or ester group. This is because the latter groups can form favorable hydrogen bonds within the ligand-binding pocket of the GR.

Table 1: Representative Glucocorticoid Receptor Binding Affinities of Corticosteroids

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone (B1670325) | 100 |

| Prednisolone (B192156) | 19 |

| Hydrocortisone (B1673445) | 10 |

| Cortienic Acid Analogues² | Expected to be lower than parent compounds |

¹Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). ²Specific data for this compound is not available; the expected trend is based on structure-activity relationships of related compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For glucocorticoid receptor ligands, QSAR models are developed to predict the binding affinity based on various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

Although specific QSAR studies focusing on this compound are not readily found, broader QSAR models for corticosteroids have identified key structural features that govern GR binding affinity. These models consistently highlight the importance of:

The C-11β hydroxyl group: Essential for hydrogen bonding with the receptor.

The Δ⁴-3-keto moiety in the A-ring: Crucial for anchoring the ligand in the binding pocket.

Substituents at C-17: The nature and orientation of the substituent at the C-17 position significantly influence binding affinity. The presence of a carboxylic acid group in this compound would be a key parameter in any QSAR model.

Fluorination at the 9α position: Generally increases binding affinity.

A hypothetical QSAR model for a series of cortienic acid analogues would likely reveal a negative correlation between the acidity of the C-17 carboxylic acid and GR binding affinity, suggesting that excessive polarity in this region is detrimental to binding.

Modulation of Intracellular Signaling Pathways (In Vitro)

Upon binding to the glucocorticoid receptor, this compound would initiate a conformational change in the receptor, leading to its activation. This activated receptor-ligand complex can then modulate intracellular signaling pathways through two primary mechanisms: genomic and non-genomic pathways.

Genomic Pathway: The activated GR translocates to the nucleus, where it can either directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to enhance their transcription (transactivation) or interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). The ability of this compound to induce transactivation versus transrepression would be a critical aspect of its cellular activity. Given its structure, it is plausible that it would exhibit a profile favoring transrepression, a characteristic often sought in the development of safer glucocorticoids.

Conformational Analysis and Molecular Docking Studies with Receptor Proteins

Conformational analysis and molecular docking are powerful computational tools used to predict the three-dimensional structure of a ligand and its binding mode within the active site of a receptor. These studies provide valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex.

Conformational Analysis: The flexibility of the side chain at C-17 of this compound would be a key focus of conformational analysis. The preferred conformation of the carboxylic acid group would determine its ability to interact with amino acid residues in the GR ligand-binding pocket.

Molecular Docking: Molecular docking simulations would aim to predict the binding orientation of this compound within the GR's ligand-binding domain. Based on the known crystal structures of the GR with other ligands, it is anticipated that the steroid core of this compound would adopt a similar orientation to that of other corticosteroids. The key interactions would likely involve:

Hydrogen bonding between the C-11β hydroxyl group of the ligand and specific amino acid residues in the receptor.

Hydrophobic interactions between the steroid backbone and nonpolar residues lining the binding pocket.

The orientation of the C-17 carboxylic acid group. Docking studies would be instrumental in predicting whether this group forms favorable interactions or introduces steric clashes or unfavorable electrostatic interactions.

Table 2: Predicted Molecular Interactions of this compound with the Glucocorticoid Receptor Ligand-Binding Domain (Hypothetical)

| Ligand Moiety | Interacting Receptor Residue (Hypothetical) | Type of Interaction |

| C3-keto group | Gln570, Arg611 | Hydrogen Bond |

| C11β-hydroxyl group | Gln642, Asn564 | Hydrogen Bond |

| Steroid Backbone | Leu563, Met604, Trp600 | Hydrophobic |

| C17-carboxylic acid | To be determined | Potential for H-bond or electrostatic repulsion |

These computational studies, while predictive in nature, are invaluable for rationalizing structure-activity relationships and for guiding the design of new analogues with improved affinity and selectivity for the glucocorticoid receptor.

Pre Clinical Biological Activities and Functional Characterization of 17 Deoxy Cortienic Acid Derivatives

Assessment of Local Anti-inflammatory Activities in Cellular Models and Ex Vivo Preparations

Currently, there is a notable absence of specific studies in the public domain that directly assess the local anti-inflammatory activities of 17-Deoxy Cortienic Acid in cellular models or ex vivo preparations. While research has been conducted on various derivatives of other cortienic acids, demonstrating potential for local anti-inflammatory effects, this specific compound has not been the subject of such detailed investigation. The methodologies for evaluating such activity would typically involve assessing the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines) in cell cultures (such as macrophages or keratinocytes) or in isolated tissue preparations stimulated with inflammatory agents.

Immunomodulatory Effects in Isolated Cell Systems

Similar to its anti-inflammatory profile, the immunomodulatory effects of this compound in isolated cell systems have not been specifically elucidated in available scientific literature. Investigations into the immunomodulatory properties would typically involve co-culture experiments with various immune cells, such as lymphocytes and dendritic cells, to determine the compound's effect on cell proliferation, differentiation, and cytokine production. Without such studies, the impact of this compound on the immune response remains speculative.

Enzyme Inhibition and Activation Profiles

The profile of this compound in terms of enzyme inhibition and activation is not well-documented. Research into the inhibitory activities of related steroid compounds often focuses on enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenases. However, specific data detailing the interaction of this compound with these or other enzymes is not currently available. Determining its enzyme interaction profile would be crucial in understanding its potential biological role and mechanism of action.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for isolating and quantifying 17-Deoxy Cortienic Acid from complex mixtures, such as biological samples or in the presence of its parent compounds and other related substances.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of synthetic corticosteroids and their impurities. nih.gov For purity and impurity profiling of drugs like Corticosterone (B1669441), where this compound is a known impurity, reverse-phase HPLC methods are typically employed. veeprho.com These methods allow for the effective separation of the main active pharmaceutical ingredient (API) from related substances like this compound.

The separation is generally achieved on C18 columns, which separate compounds based on their hydrophobicity. conicet.gov.ar A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used, often in a gradient elution mode to achieve optimal resolution between all components. conicet.gov.ar Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 254 nm, where the α,β-unsaturated ketone chromophore present in the steroid's A-ring absorbs light. nih.gov The high sensitivity and reproducibility of HPLC make it an indispensable tool for quality control, allowing for the precise quantification of impurities to ensure that pharmaceutical products meet stringent regulatory standards. nih.govsigmaaldrich.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of steroid metabolomes and has been instrumental in the discovery and characterization of steroid metabolites for decades. nih.gov While less suited for routine high-throughput analysis compared to HPLC, GC-MS provides exceptional specificity and is a gold standard for structural confirmation. nih.gov

For the analysis of steroid carboxylic acids like this compound, a derivatization step is typically required to convert the non-volatile steroid into a more volatile and thermally stable compound suitable for GC analysis. This often involves methylation of the carboxylic acid group. The pioneering work that first identified related 17-deoxy metabolites utilized high-resolution mass spectrometry of their methyl esters to help confirm their structures. nih.gov The non-selective nature of a scanned GC-MS run allows for the detection of all volatile components in a sample, providing a comprehensive metabolic profile. nih.gov This makes it an invaluable discovery tool in clinical and preclinical research for identifying novel or unexpected metabolites. nih.govphcog.com

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic methods are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. High-resolution ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework of the steroid. researchgate.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum provide information on the connectivity of atoms and the stereochemistry of the molecule. Techniques like COSY, HSQC, and HMBC can be used to assemble the complete molecular structure. The initial identification of closely related 17-deoxycortolonic acids was confirmed by comparing their NMR spectra with those of authentic reference samples. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid C=O, and the α,β-unsaturated ketone C=O in the steroid A-ring. farmaceut.org The distinct frequencies of these carbonyl stretches can help differentiate them within the molecule.

| Analytical Technique | Application for this compound | Key Information Provided |

| HPLC | Purity testing, impurity quantification | Retention time, peak purity, concentration |

| GC-MS | Identification and quantification of metabolites | Mass-to-charge ratio, fragmentation pattern |

| NMR | Definitive structure elucidation | Carbon-hydrogen framework, stereochemistry |

| IR | Functional group identification | Presence of C=O, O-H, and other groups |

| X-ray Diffraction | Solid-state structure and conformation | 3D molecular structure, crystal packing |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive analytical method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides unambiguous proof of the molecule's absolute configuration, conformation, and the spatial arrangement of atoms.

For a complex steroid molecule like this compound, X-ray crystallography would reveal the precise stereochemistry at each of its chiral centers and the conformation of the fused four-ring system. britannica.com This information is critical in structure-based drug design and for understanding receptor-ligand interactions. mdpi.com The analysis of the crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. This is vital for studying polymorphism, which can significantly impact the physical properties of a pharmaceutical compound, including its stability and solubility. mdpi.com

Role as a Reference Standard in Pre-clinical and Pharmaceutical Development

In preclinical and pharmaceutical development, this compound serves a critical role as a reference standard. veeprho.com As a known impurity of corticosterone and a metabolite of cortisol, a well-characterized standard of this compound is essential for the validation of analytical methods. nih.gov

Pharmaceutical manufacturers use this reference standard to:

Identify and Quantify Impurities: During the quality control of corticosteroid APIs, the reference standard is used to confirm the identity of impurity peaks in chromatograms (e.g., HPLC) and to accurately quantify their levels. clearsynth.com

Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods designed to monitor the purity of the drug substance and final product.

Metabolic Studies: In preclinical research, the standard is used to identify and quantify metabolites in biological samples from toxicology and pharmacokinetic studies.

The availability of high-purity this compound, often accompanied by a Certificate of Analysis, is crucial for companies to meet the stringent requirements of regulatory bodies and to ensure the safety and quality of their pharmaceutical products.

Emerging Research and Future Trajectories for 17 Deoxy Cortienic Acid

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 17-Deoxy Cortienic Acid and its derivatives. Current research in steroid chemistry provides a foundation for potential synthetic strategies. The synthesis of related androstane-17β-carboxylic acids has been achieved from known steroid precursors. For instance, a common approach involves the oxidative cleavage of the C17 side chain of corticosteroids to yield the corresponding 17β-carboxylic acid nih.gov. This method could potentially be adapted for the synthesis of this compound from appropriate starting materials.

Furthermore, the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for potent 5α-reductase inhibitors, has been reported in five steps from methyl 3-oxo-4-androstene-17β-carboxylate researchgate.netncku.edu.tw. This multi-step synthesis highlights the feasibility of constructing complex androstane carboxylic acid derivatives. A key step in this synthesis was a novel one-step simultaneous lactam formation and N-debenzylation researchgate.netncku.edu.tw. Such innovative chemical transformations could inspire new synthetic pathways to this compound with high purity and yield.

Derivatization of the 17-carboxylic acid moiety is a critical strategy for modulating the compound's properties and for analytical purposes. The synthesis of 17β-carboxamide derivatives of glucocorticoids has been successfully achieved by activating the carboxylic acid with N-hydroxybenzotriazole (HOBt) and coupling it with various primary amines nih.gov. This approach could be readily applied to this compound to generate a library of amide derivatives with potentially altered biological activities and pharmacokinetic profiles.

Another key derivatization strategy involves the esterification of the 17-carboxylic acid. The preparation of highly pure androstane 17-β-carboxylic acids is crucial for the synthesis of their ester derivatives, which have shown anti-inflammatory activity google.comgoogle.com. These derivatization strategies are not only crucial for creating new chemical entities with potentially improved therapeutic properties but also for enabling advanced analytical techniques. For instance, derivatization can enhance the detectability of steroids in liquid chromatography-mass spectrometry (LC-MS/MS) analysis by improving ionization efficiency and providing specific fragmentation patterns ddtjournal.comclemson.edumdpi.com.

| Strategy | Description | Potential Application for this compound |

| Oxidative Cleavage | Cleavage of the C17 side chain of a suitable corticosteroid precursor. | A potential primary route for the synthesis of the core this compound structure. |

| Multi-step Synthesis from Androstene Esters | A sequential construction of the molecule from a simpler androstene derivative. | Could offer an alternative and potentially more controllable synthetic pathway. |

| Amide Formation | Activation of the 17-carboxylic acid and coupling with various amines. | Generation of a library of 17-carboxamide derivatives for structure-activity relationship studies. |

| Esterification | Conversion of the 17-carboxylic acid to its corresponding esters. | Modulation of lipophilicity and pharmacokinetic properties. |

Investigation of Uncharted Biological Roles Beyond Glucocorticoid Activity

While the structural similarity of this compound to corticosteroids suggests potential glucocorticoid activity, its unique 17-deoxy-17-carboxylic acid substructure may confer novel biological functions. The metabolism of cortisol is known to produce 17-deoxycortolonic acids, indicating that 17-deoxygenation is a naturally occurring metabolic pathway nih.gov. This suggests that this compound or similar structures may have endogenous roles or interact with biological systems in ways that differ from their 17-hydroxy counterparts.

Research into related androstane-17-carboxamide derivatives has revealed activities beyond the glucocorticoid receptor. For example, certain novel androstane-N-cyclohexyl-17-carboxamides have been shown to be potent inhibitors of 5α-reductase isoform 2, an enzyme implicated in benign prostatic hyperplasia and prostate cancer tbzmed.ac.irtbzmed.ac.ir. Some of these compounds also exhibited the ability to reduce the weight of androgen-dependent glands, suggesting a potential role as antiandrogenic agents tbzmed.ac.irtbzmed.ac.ir.

Furthermore, studies on steroidal carbamates at the C-17 position have identified a novel class of inhibitors for human and hamster steroid 5α-reductase nih.gov. These findings suggest that the C-17 position of the androstane skeleton is a critical site for modulating interactions with steroidogenic enzymes and receptors other than the glucocorticoid receptor. Therefore, it is plausible that this compound and its derivatives could exhibit inhibitory activity against 5α-reductase or act as modulators of the androgen receptor.

The exploration of these uncharted biological roles will require a systematic screening of this compound and its derivatives in a variety of biological assays. This could include assays for 5α-reductase inhibition, androgen receptor binding and activation, and other steroid hormone receptors and enzymes. Such investigations could uncover novel therapeutic applications for this class of compounds in areas such as prostate diseases, dermatology, and endocrinology.

| Potential Biological Target | Observed Activity in Related Compounds | Potential Implication for this compound |

| 5α-Reductase | Inhibition by androstane-17-carboxamides and C-17 carbamates. | Potential therapeutic agent for benign prostatic hyperplasia or prostate cancer. |

| Androgen Receptor | Antiandrogenic effects of androstane-17-carboxamides. | Potential for use in androgen-dependent conditions. |

| Other Steroid Receptors/Enzymes | The C-17 position is a key site for modulating activity. | Possibility of novel and selective interactions with other components of the steroid signaling pathway. |

Computational Design and Predictive Modeling for Enhanced Efficacy and Metabolic Control

In silico methods are becoming indispensable tools in drug discovery and development, offering the potential to accelerate the design and optimization of novel compounds. For this compound, computational design and predictive modeling can be employed to enhance its efficacy, selectivity, and metabolic stability.

Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of this compound and its derivatives with various steroid receptors, including the glucocorticoid, androgen, and progesterone receptors researchgate.net. Such studies have been successfully applied to 17β-carboxamide derivatives of glucocorticoids to select compounds with potential local anti-inflammatory activity and to predict their binding affinities for the glucocorticoid receptor nih.govresearchgate.net. By creating a virtual library of this compound derivatives and docking them into the crystal structures of target receptors, it is possible to identify modifications that are likely to enhance binding affinity and selectivity.

Beyond simple docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to understand the structural basis for agonist versus antagonist activity nih.gov. These computational approaches can guide the rational design of new derivatives with improved therapeutic profiles.

Predictive modeling can also be used to anticipate the metabolic fate of this compound and its derivatives. Quantitative structure-activity relationship (QSAR) models and other machine learning approaches can be developed to predict metabolic stability and identify potential sites of metabolism nih.govnih.gov. This information is crucial for designing compounds with improved pharmacokinetic properties, such as a longer half-life or reduced formation of undesirable metabolites. A chemical systems biology approach, termed Ligand Class Analysis, has been used to identify molecular mechanisms that drive the selective modulation of glucocorticoid receptor activity, leading to the discovery of compounds with muscle-sparing activity nih.govnih.gov. This type of advanced modeling could be applied to this compound to design derivatives with more targeted and beneficial effects.

| Computational Approach | Application to this compound | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity to steroid receptors. | Identification of key structural features for receptor binding and selectivity. |

| Molecular Dynamics Simulations | Simulating the dynamic interactions between the ligand and receptor. | Understanding the structural basis of agonism/antagonism and guiding the design of modulators. |

| QSAR and Machine Learning | Predicting metabolic stability and potential metabolic pathways. | Design of derivatives with improved pharmacokinetic profiles and reduced off-target effects. |

| Ligand Class Analysis | Identifying molecular predictors of specific biological activities. | Design of selective modulators with enhanced therapeutic windows. |

Applications in Chemical Biology and as a Probe for Steroid Receptor Research

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable tools in chemical biology for dissecting the complexities of steroid receptor signaling. The carboxylic acid handle at the C-17 position provides a convenient point for the attachment of various chemical probes, such as fluorescent dyes, biotin tags, or photoaffinity labels sigmaaldrich.com.

The synthesis of such derivatized probes would enable a range of powerful experimental techniques. For example, a fluorescently labeled version of this compound could be used in fluorescence microscopy to visualize the subcellular localization of its target receptors in real-time. Biotinylated derivatives could be employed for affinity purification of receptor-protein complexes, allowing for the identification of novel interacting proteins and co-regulators. Photoaffinity-labeled probes, upon photoactivation, can form a covalent bond with their target receptor, enabling the precise mapping of the ligand-binding site and the identification of receptor-interacting partners.

Furthermore, the development of selective ligands for specific steroid receptors is a major goal in chemical biology. By systematically modifying the structure of this compound and assessing its binding to a panel of steroid receptors, it may be possible to develop highly selective probes for individual receptor subtypes. These selective probes would be invaluable for studying the specific roles of different steroid receptors in complex biological processes and for validating them as drug targets. The use of chemical cross-linking in conjunction with such probes can also provide insights into the oligomeric structure of steroid receptors within intact cells acs.org.

The unique structural features of this compound, particularly the C-17 carboxylic acid, make it an attractive scaffold for the development of sophisticated chemical biology tools to advance our understanding of steroid hormone action.

Q & A

Basic Research Questions

Q. What are the key structural features of 17-Deoxy Cortienic Acid, and how do they influence its reactivity in synthetic glucocorticoid pathways?

- Methodological Answer : Structural characterization of this compound typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm regioselective alkylation patterns and stereochemistry. For example, regioselective synthesis involving cortienic acid derivatives (e.g., loteprednol etabonate) highlights the critical role of the 17α-alkoxy group in modulating glucocorticoid activity . Comparative analysis with hydroxylated analogs (e.g., prednisolone) reveals reduced receptor binding affinity due to the absence of the 17-hydroxyl group, which is essential for hydrogen bonding to glucocorticoid receptors .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Method validation should include specificity, linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (>80%). Sample preparation often involves solid-phase extraction to isolate the compound from plasma or tissue homogenates, as demonstrated in preclinical pharmacokinetic studies . Researchers must adhere to guidelines for reporting analytical protocols, including detailed descriptions of instrumentation and calibration curves .

Q. How does this compound fit into the broader steroidogenesis pathway, and what enzymatic steps are bypassed in its synthesis?

- Methodological Answer : In the zona fasciculata, this compound is produced via the 17-deoxy pathway, bypassing 17α-hydroxylase (CYP17A1). This pathway prioritizes corticosterone and deoxycorticosterone synthesis over cortisol, as shown in enzyme inhibition studies using CYP17A1 antagonists. Liquid chromatography–mass spectrometry (LC-MS) profiles of adrenal extracts can differentiate 17-deoxy metabolites from hydroxylated counterparts, with retention time shifts serving as key identifiers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported glucocorticoid receptor (GR) binding affinities of this compound derivatives?

- Methodological Answer : Discrepancies in GR binding data (e.g., loteprednol etabonate’s IC₅₀ values ranging from 1–10 nM) may stem from assay conditions (e.g., cell type, radioligand purity). To address this, researchers should standardize protocols using GR-transfected HEK293 cells and competitive binding assays with [³H]-dexamethasone. Dose-response curves and Scatchard analysis are critical for calculating dissociation constants (Kd). Cross-validation with molecular docking simulations (e.g., AutoDock Vina) can clarify steric hindrance effects caused by 17α-alkoxy substituents .

Q. How do metabolic inactivation pathways of this compound differ between in vitro and in vivo models, and what methodological adjustments are needed for translational relevance?

- Methodological Answer : In vitro hepatic microsomal assays often overpredict metabolic stability due to absent systemic factors (e.g., protein binding). For in vivo correlation, administer this compound intravenously to rabbits and collect serial plasma samples. Pharmacokinetic parameters (t₁/₂, CL, Vd) should be compared against in vitro intrinsic clearance rates. Metabolite identification via high-resolution MS (HR-MS) can confirm rapid conversion to inactive Δ¹-cortienic acid, as observed in human studies . Reporting must distinguish prespecified endpoints from exploratory analyses to avoid bias .

Q. What statistical frameworks are optimal for analyzing dose-dependent anti-inflammatory effects of this compound in preclinical models?

- Methodological Answer : Use mixed-effects models to account for inter-animal variability in carrageenan-induced paw edema studies. Dose-response relationships (e.g., ED₅₀ calculations) require nonlinear regression (e.g., four-parameter logistic model). For transcriptomic data (e.g., NF-κB suppression), apply false discovery rate (FDR) correction to RNA-seq datasets. Transparent reporting of effect sizes, confidence intervals, and raw data (via supplementary tables) is mandatory to support reproducibility .

Q. How can synthetic modifications to the cortienic acid scaffold enhance tissue-specific targeting while minimizing systemic exposure?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on prodrug strategies. For ocular delivery, esterification of the C21 position (e.g., loteprednol etabonate) enhances lipophilicity and corneal permeability. Evaluate bioavailability using radiolabeled analogs in ex vivo corneal uptake assays. Comparative pharmacokinetic studies in rabbits (plasma vs. aqueous humor concentrations) can validate localized effects . Synthetic protocols must detail reaction conditions (temperature, catalysts) and purification steps (HPLC, recrystallization) to ensure batch-to-batch consistency .

Guidance for Reporting and Reproducibility

- Experimental Replication : Provide raw NMR spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials. For animal studies, include ARRIVE checklist items such as randomization methods and blinding protocols .

- Conflict Resolution : Address contradictory findings (e.g., receptor affinity vs. metabolic stability) by conducting meta-analyses using PRISMA guidelines. Forest plots can visualize heterogeneity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.